molecular formula C17H25FN4O5S B2530423 N-[3-(dimethylamino)propyl]-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide CAS No. 874805-77-3

N-[3-(dimethylamino)propyl]-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide

Cat. No.: B2530423
CAS No.: 874805-77-3
M. Wt: 416.47
InChI Key: IWAJVKYTNLKUOI-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, a fluorobenzenesulfonyl group, and an oxazolidin ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the oxazolidin ring, followed by the introduction of the fluorobenzenesulfonyl group. The final step involves the addition of the dimethylamino group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The dimethylamino group can interact with nucleophilic sites on enzymes or receptors, while the fluorobenzenesulfonyl group can form strong hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(dimethylamino)propyl]methacrylamide: Shares the dimethylamino group but lacks the oxazolidin ring and fluorobenzenesulfonyl group.

    1,3-Propanediamine, N’-[3-(dimethylamino)propyl]-N,N-dimethyl-: Similar structure but without the oxazolidin ring and fluorobenzenesulfonyl group.

Uniqueness

N-[3-(dimethylamino)propyl]-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN4O5S/c1-21(2)9-3-8-19-16(23)17(24)20-12-15-22(10-11-27-15)28(25,26)14-6-4-13(18)5-7-14/h4-7,15H,3,8-12H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAJVKYTNLKUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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